molecular formula C6H7IN2 B13144905 2-Iodo-5-methylpyridin-4-amine

2-Iodo-5-methylpyridin-4-amine

Cat. No.: B13144905
M. Wt: 234.04 g/mol
InChI Key: VCOPRUQRRRKOOI-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-4-amine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Another method involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and high yields. This method allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylpyridin-4-amine depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-methylpyridin-4-amine
  • 4-Iodo-5-methylpyridin-2-amine
  • 2-Amino-4-methylpyridine

Comparison

Compared to its analogs, 2-Iodo-5-methylpyridin-4-amine exhibits unique reactivity due to the position of the iodine atom. This positioning allows for selective functionalization and coupling reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

2-iodo-5-methylpyridin-4-amine

InChI

InChI=1S/C6H7IN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9)

InChI Key

VCOPRUQRRRKOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)I

Origin of Product

United States

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